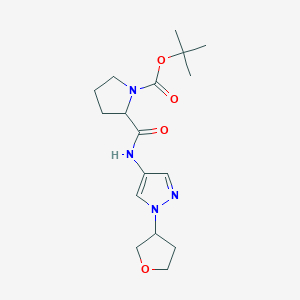

tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate

Description

The compound tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based molecule functionalized with a tert-butyl carbamate group at position 2 and a carbamoyl-linked pyrazole ring substituted with a tetrahydrofuran-3-yl moiety. This structure is characteristic of intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease modulators. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes . The pyrazole-tetrahydrofuran substituent introduces hydrogen-bonding capabilities and moderate lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name |

tert-butyl 2-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4/c1-17(2,3)25-16(23)20-7-4-5-14(20)15(22)19-12-9-18-21(10-12)13-6-8-24-11-13/h9-10,13-14H,4-8,11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQLSUQIPOOKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrazole Moiety: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.

Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group is introduced through a nucleophilic substitution reaction.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an amine and a diester.

Carbamoylation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially involving the tetrahydrofuran group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in the development of enzyme inhibitors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as a lead compound in the development of drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. The tetrahydrofuran and pyrazole moieties play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of the target compound, a comparison with structurally analogous molecules is presented below. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Impact on Solubility :

- The tetrahydrofuran group in the target compound likely enhances aqueous solubility compared to the bromophenyl analog (0.68 similarity score in ), which is more lipophilic .

- The thiazole-based derivative (28a) exhibits lower polarity due to the ethoxy-oxoethyl group, rendering it an oil at room temperature .

Synthetic Flexibility: The target compound is synthesized via a Mitsunobu-like reaction using N,N,N’,N’-tetramethylazodicarboxamide, achieving a 90% yield under optimized conditions . In contrast, thiazole analog 28a is prepared via coupling reactions involving boronic acids and palladium catalysts, reflecting divergent synthetic strategies for heterocyclic integration .

Bromophenyl analogs may target neurological pathways due to their increased blood-brain barrier permeability .

Thermal Stability :

- Melting points vary significantly: the hydroxymethyl analog () melts at ~60–65°C, while the hydrochloride salt of a related thiazole compound (28b) melts at 136–139°C . The target compound’s stability remains uncharacterized but is hypothesized to align with intermediates requiring Boc deprotection for further functionalization.

Biological Activity

Tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate can be represented as follows:

This compound features a tert-butyl group , a pyrrolidine ring , and a pyrazole moiety linked to a tetrahydrofuran ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

- Enzyme Interaction : The compound has shown the ability to modulate the activity of enzymes such as oxidoreductases and transferases, which play vital roles in metabolic processes. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions that stabilize enzyme-substrate complexes.

- Cell Signaling Modulation : It influences cell signaling pathways by affecting the activity of kinases and phosphatases, leading to alterations in downstream signaling processes. This modulation can impact gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of specific genes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate. The compound has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicate that it effectively reduces cell viability at low concentrations, suggesting strong antitumor activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by chronic inflammation. Its mechanism involves inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various experimental models .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the tetrahydrofuran ring and the pyrazole moiety has been correlated with enhanced biological effects. Modifications in these structures can lead to variations in potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against specific cancer cell lines |

| Alteration of alkyl groups | Changes in solubility and bioavailability |

| Variation in functional groups | Impact on enzyme binding affinity |

Case Study 1: Antitumor Activity Evaluation

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate and evaluated their cytotoxicity against human cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating promising antitumor potential .

Case Study 2: In Vivo Anti-inflammatory Study

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers when treated with tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate compared to controls, suggesting its efficacy as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.